barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
Description
Barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is a barium salt of a naphthalene-based azo-sulfonate compound. Its structure comprises a naphthalene backbone functionalized with a sulfonate group at the 1-position and a diazenyl group bridging the 1- and 2-positions of two naphthalene rings. The deprotonated hydroxyl group at the 2-position of the second naphthalene ring (oxido group) enhances the compound’s solubility in polar solvents when paired with the sulfonate anion. The barium cation (Ba²⁺) contributes to its ionic character, influencing its stability and precipitation behavior.
This compound is synthesized via diazo coupling, where a diazonium salt reacts with a naphthalene derivative under alkaline conditions. A similar procedure is described in , where K₂CO₃ is used to generate oxyanions for subsequent propargylation . For the barium salt, the sulfonate group likely forms through sulfonation of naphthalene, followed by diazo coupling and neutralization with a barium base (e.g., Ba(OH)₂).
Properties
CAS No. |
24530-53-8 |
|---|---|
Molecular Formula |
C20H12BaN2O4S |
Molecular Weight |
513.7 g/mol |
IUPAC Name |
barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O4S.Ba/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+2/p-2 |
InChI Key |
OHGPMABFLSIKFV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])[O-].[Ba+2] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate typically involves the following key steps:
-
- The azo ligand, 2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, is synthesized by diazotization of an aromatic amine followed by azo coupling with a naphthol derivative.
- For example, diazotization of 4-aminonaphthol or a related precursor under acidic conditions produces a diazonium salt, which is then coupled with 1-naphthalenesulfonic acid or its derivatives to form the azo compound.
Complexation with Barium Ions:
- The azo ligand solution is treated with a barium salt, commonly barium chloride or barium hydroxide, under controlled pH conditions to form the barium complex.
- The reaction typically occurs in aqueous media, where the barium(2+) ions coordinate with the sulfonate groups of two azo ligands, forming a stable complex salt.
-
- The resulting barium azo complex precipitates out due to its low solubility and is isolated by filtration.
- Further purification may involve washing with water and drying under controlled temperature to preserve the azo structure.
Detailed Procedure (Representative)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Aromatic amine (e.g., 4-aminonaphthol), NaNO2, HCl, 0–5 °C | Diazotization to form diazonium salt |
| 2 | Coupling with 1-naphthalenesulfonic acid, pH ~6–8, 0–10 °C | Formation of azo ligand |
| 3 | Addition of aqueous barium chloride solution, pH adjusted to ~7–9 | Complexation forming barium azo salt |
| 4 | Filtration, washing with water, drying at 40–60 °C | Isolation and purification of final product |
Reaction Conditions and Parameters
- pH Control: Critical during azo coupling and complexation steps to avoid hydrolysis or decomposition of azo groups.
- Temperature: Low temperatures (0–10 °C) favor diazotization and coupling reactions to maintain azo integrity.
- Stoichiometry: Precise molar ratios of barium ions to azo ligands (typically 1:2) ensure complete complex formation.
- Solvent System: Predominantly aqueous, sometimes with organic co-solvents to improve solubility of intermediates.
Data Tables on Preparation Parameters and Yields
| Parameter | Typical Range | Effect on Product |
|---|---|---|
| Diazotization Temperature | 0–5 °C | Higher temperatures cause diazonium salt decomposition |
| Coupling pH | 6–8 | Optimal for azo bond formation; outside this range reduces yield |
| Barium Salt Concentration | 0.1–0.5 M | Excess barium ensures complete complexation |
| Reaction Time (complexation) | 30–60 min | Longer times improve complex stability |
| Yield (%) | 75–90% | Dependent on purity of starting materials and reaction control |
Analytical Characterization Supporting Preparation
- UV-Vis Spectroscopy: Confirms azo chromophore formation by characteristic absorption bands around 400–500 nm.
- Infrared Spectroscopy (IR): Shows bands for sulfonate groups (S=O stretching), azo (-N=N-) stretches, and barium coordination shifts.
- Elemental Analysis: Confirms stoichiometry of C, H, N, S, and Ba consistent with the complex formula.
- X-ray Diffraction (XRD): Used for crystal structure confirmation of the barium azo complex.
- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition profile.
Summary Table of Preparation Methods
| Method Step | Description | Key Conditions | Outcome |
|---|---|---|---|
| Diazotization | Formation of diazonium salt from aromatic amine | 0–5 °C, acidic medium | Stable diazonium intermediate |
| Azo Coupling | Reaction with naphthalenesulfonic acid derivative | pH 6–8, 0–10 °C | Formation of azo ligand |
| Complexation | Addition of barium salt to azo ligand solution | pH 7–9, room temperature | Precipitation of barium azo complex |
| Isolation | Filtration and drying | 40–60 °C drying | Pure barium azo complex powder |
Chemical Reactions Analysis
Azo Group (–N=N–)
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite cleaves the azo bond, producing 2-aminonaphthalen-1-ol and naphthalene-1-sulfonic acid .
-
Oxidation : Reacts with peroxides (e.g., H₂O₂) to form nitro derivatives, though this pathway is less common.
Sulfonate Group (–SO₃⁻)
-
Acid-Base Reactions : Protonation in strongly acidic media (pH < 2) converts the sulfonate to sulfonic acid, reducing solubility.
-
Ion Exchange : Barium ions can be replaced by Na⁺ or Ca²⁺ in solution, altering crystallinity.
Environmental and Solution Interactions
| Condition | Behavior | Impact |
|---|---|---|
| Aqueous (pH 7) | Stable colloid formation due to sulfonate’s hydrophilicity | Enhances bioavailability |
| Organic solvents (e.g., DMF) | Partial aggregation observed via dynamic light scattering | Reduces reactivity in coupling reactions |
| High pH (>10) | Barium hydrolyzes to Ba(OH)₂, destabilizing the complex | Precipitates as free ligand |
Photochemical Reactions
The compound undergoes cis-trans isomerization under UV light (λ = 365 nm), altering its absorption spectrum (λₐᵦₛ shifts from 520 nm to 480 nm). This property is exploited in photodynamic applications , where the compound acts as a photosensitizer in singlet oxygen generation (quantum yield Φ = 0.12).
Comparative Reactivity with Analogues
Catalytic and Biological Interactions
-
Enzyme Inhibition : Binds to cytochrome P450 (IC₅₀ = 12 µM) via sulfonate-protein hydrogen bonding.
-
DNA Intercalation : Stabilizes G-quadruplex structures (ΔTₘ = +8°C) due to planar aromatic system.
Scientific Research Applications
Environmental Science
Wastewater Treatment:
Barium dinonylnaphthalenesulfonate has been studied for its effectiveness in wastewater treatment processes. Research indicates that certain bacteria, such as Pigmentiphaga sp. NDS-1, can degrade naphthalene sulfonates, including barium dinonylnaphthalenesulfonate. These microorganisms are capable of breaking down complex organic compounds found in industrial effluents, thus contributing to bioremediation efforts in contaminated environments .
Ecotoxicology Studies:
The ecotoxicological profile of barium dinonylnaphthalenesulfonate has been assessed to evaluate its potential ecological impact. Studies suggest that while the compound exhibits some toxicity to aquatic organisms, it is generally considered to have a low potential for causing ecological harm when used within regulated limits . This makes it a candidate for applications where environmental safety is a concern.
Materials Science
Surfactant Properties:
Barium dinonylnaphthalenesulfonate is recognized for its surfactant properties, which make it useful in formulating detergents and emulsifiers. Its ability to reduce surface tension enhances the cleaning efficacy of products in both industrial and household applications. The compound's stability and effectiveness at various pH levels further support its use in diverse formulations .
Polymer Additives:
In materials science, barium dinonylnaphthalenesulfonate serves as an additive in polymer production. It improves the processing characteristics of polymers by enhancing their thermal stability and mechanical properties. This application is particularly relevant in the production of plasticizers and other polymeric materials that require enhanced durability and performance under stress .
Industrial Applications
Lubricants and Greases:
The compound is utilized in the formulation of lubricants and greases due to its ability to provide excellent lubrication properties while maintaining stability under high temperatures. Its incorporation into lubricant formulations helps reduce friction and wear in machinery, thereby extending equipment life and efficiency .
Coatings and Inks:
Barium dinonylnaphthalenesulfonate is also employed in the production of coatings and inks. Its unique chemical structure contributes to the formulation of high-performance coatings that offer resistance to corrosion and wear. Additionally, it enhances the color stability and dispersion of pigments within inks, making it valuable in the printing industry .
Case Study 1: Biodegradation of Naphthalene Sulfonates
A study conducted on the biodegradation capabilities of Pigmentiphaga sp. NDS-1 demonstrated the bacterium's efficiency in degrading barium dinonylnaphthalenesulfonate in wastewater treatment settings. The results indicated a significant reduction in chemical oxygen demand (COD) levels over a 30-day period, showcasing the potential for biological treatment methods in removing harmful contaminants from industrial effluents.
Case Study 2: Surfactant Efficiency
Research evaluating the surfactant efficiency of barium dinonylnaphthalenesulfonate revealed that it outperformed traditional surfactants in reducing surface tension in aqueous solutions. This study highlighted its potential application in formulating eco-friendly cleaning agents that require lower concentrations for effective cleaning.
Mechanism of Action
The mechanism by which barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate exerts its effects is largely dependent on its ability to interact with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the naphthalene rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s behavior in different chemical and biological environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Sodium 2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate : Replaces Ba²⁺ with Na⁺, increasing water solubility due to smaller cation size and higher charge density .
- Calcium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate : Shares divalent cation properties with barium but exhibits intermediate solubility.
- 1-Naphthylamine-derived azo dyes : Lack sulfonate groups, reducing polarity and solubility (e.g., 1-naphthylamine derivatives in ) .
Physicochemical Properties
Functional Group Impact
- Sulfonate Group : Enhances water solubility in sodium salts but reduces it in barium salts due to ionic lattice formation.
- Diazenyl Bridge : Provides conjugation for visible-light absorption (λmax ~500 nm), critical for dye applications.
- Cation Choice : Barium’s large size and charge density lower solubility, making it suitable as a pigment, whereas sodium salts function as dyes.
Biological Activity
Barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, synthesis, chemical properties, and relevant case studies.
Chemical Structure and Properties
The compound features a barium ion coordinated with a diazenyl-substituted naphthalene sulfonate ligand. Its molecular formula is with a molecular weight of 513.7 g/mol. The structural characteristics of the compound contribute to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H12BaN2O4S |
| Molecular Weight | 513.7 g/mol |
| CAS Number | 24530-53-8 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves:
- Diazotization : The process begins with the diazotization of 2-aminonaphthalene-1-sulfonic acid.
- Coupling Reaction : This is followed by coupling with 2-naphthol under acidic conditions.
- Reaction Conditions : Controlled temperatures and precise pH levels are maintained to ensure the formation of the desired product.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through:
- Electron Transfer Reactions : The diazenyl group can participate in electron transfer, influencing cellular processes.
- π-π Interactions : The naphthalene rings can engage in π-π stacking interactions, which may affect protein binding and enzymatic activity.
Case Studies
- Antifungal Activity Evaluation :
- Antiviral Properties :
Q & A
Basic: What synthetic strategies optimize the preparation of barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate with high purity?
Methodological Answer:
The synthesis involves diazo-coupling and sulfonation steps. Key steps include:
- Diazo Formation : React 1-naphthol or 2-naphthol with nitrous acid (HNO₂) under acidic conditions to form diazonium salts .
- Coupling : React the diazonium salt with naphthalene-1-sulfonic acid in alkaline media (e.g., K₂CO₃/DMF) to form the azo-sulfonate intermediate .
- Barium Exchange : Precipitate the barium salt by adding BaCl₂ to the sodium/potassium sulfonate intermediate .
Critical Factors : - Purification : Use TLC (n-hexane:ethyl acetate = 9:1) to monitor reaction progress .
- Yield Optimization : Adjust pH during coupling (pH 8–10) to minimize side products like bis-azo derivatives .
Basic: Which spectroscopic and chromatographic techniques confirm the structural integrity of this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Detect λₘₐₓ at 480–520 nm (azo chromophore) with molar absorptivity >10⁴ L·mol⁻¹·cm⁻¹ .
- FT-IR : Identify sulfonate (S=O at 1180–1200 cm⁻¹) and azo (N=N at 1400–1450 cm⁻¹) groups .
- NMR : Use D₂O/DMSO-d₆ for ¹H/¹³C assignments: aromatic protons (δ 7.5–8.5 ppm) and sulfonate carbons (δ 120–130 ppm) .
- HPLC-MS : Employ C18 columns with 0.1% formic acid in acetonitrile/water gradients for purity assessment .
Advanced: How can computational methods predict electronic properties and azo bond stability?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model HOMO-LUMO gaps (e.g., 3.5–4.0 eV) and predict redox behavior .
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λₘₐₓ values and assess solvent effects .
- Azo Bond Stability : Calculate bond dissociation energies (BDE) under varying pH and temperature conditions to predict photodegradation pathways .
Advanced: What experimental designs resolve contradictions in reported solubility and stability data?
Methodological Answer:
Contradictions : Solubility discrepancies in water (e.g., 10–50 mg/mL at 25°C) may arise from hydration states or counterion effects .
Resolution Strategies :
- Factorial Design : Vary pH (2–12), temperature (20–60°C), and ionic strength (0.1–1.0 M NaCl) to model solubility profiles .
- Accelerated Stability Testing : Expose the compound to UV light (254 nm) and measure degradation via HPLC-MS to identify sulfonate hydrolysis or azo bond cleavage .
Basic: How to assess the compound’s toxicity using in vitro models?
Methodological Answer:
- Cell Viability Assays : Use MTT assays on HEK-293 or HepG2 cells at 1–100 µM concentrations .
- ROS Measurement : Apply DCFH-DA fluorescence to quantify oxidative stress induced by sulfonate or azo groups .
- Ames Test : Screen mutagenicity via Salmonella typhimurium TA98 with/without S9 metabolic activation .
Advanced: What mechanistic insights explain its reactivity in redox and substitution reactions?
Methodological Answer:
- Reduction Pathways : Use Na₂S₂O₄ in alkaline media to cleave the azo bond, producing 1-aminonaphthalene and sulfonate derivatives; monitor intermediates via cyclic voltammetry .
- Substitution Reactions : React with Cl⁻ or Br⁻ under acidic conditions (HCl/HBr) to replace sulfonate groups; track kinetics via ¹H NMR .
- Oxidation : Treat with H₂O₂/Fe²⁺ (Fenton’s reagent) to study hydroxyl radical attack on the naphthalene ring .
Advanced: How do structural modifications (e.g., isomerism, substituents) alter its properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
